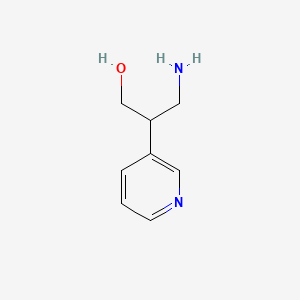

3-amino-2-(pyridin-3-yl)propan-1-ol

Übersicht

Beschreibung

Beta-(Aminomethyl)-3-pyridineethanol is an organic compound that features a pyridine ring substituted with an aminomethyl group and an ethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(pyridin-3-yl)propan-1-ol typically involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and ammonia in the presence of a reducing agent. This process, known as reductive amination, results in the formation of the aminomethyl group attached to the pyridine ring. The ethanol group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity.

Types of Reactions:

Oxidation: Beta-(Aminomethyl)-3-pyridineethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of pyridinecarboxylic acids or aldehydes.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Beta-(Aminomethyl)-3-pyridineethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-amino-2-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Beta-(Aminomethyl)-2-pyridineethanol: Similar structure but with the aminomethyl group at the 2-position.

Beta-(Aminomethyl)-4-pyridineethanol: Similar structure but with the aminomethyl group at the 4-position.

Beta-(Aminomethyl)-3-pyridinepropanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness: Beta-(Aminomethyl)-3-pyridineethanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Biologische Aktivität

3-Amino-2-(pyridin-3-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a pyridine ring. This combination allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 178.22 g/mol. Its structure facilitates multiple chemical reactions, such as oxidation and reduction, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the pyridine ring can engage in π–π stacking interactions with aromatic residues. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity:

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

2. Anti-inflammatory Properties:

- The compound has been investigated for its potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition:

- It acts as an enzyme inhibitor, modulating pathways crucial in disease processes. This characteristic is particularly relevant in the context of cancer research, where enzyme inhibition can lead to reduced tumor growth.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

- A study evaluated the compound's efficacy against bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains, revealing that the compound had MIC values ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus, comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

- Another investigation focused on the anti-inflammatory potential of the compound in vitro using macrophage cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production upon treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-amino-2-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOXKVRWBFZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977820 | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-29-4 | |

| Record name | 3-Pyridineethanol, beta-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062247294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.